1-Óxido de 5-Metoxquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

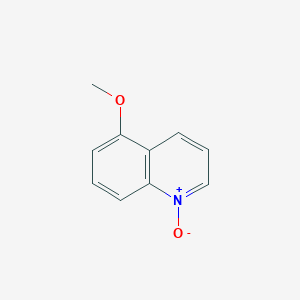

5-Methoxyquinolin-1-ium-1-olate is a heterocyclic aromatic compound belonging to the quinoline family It is characterized by the presence of a methoxy group at the 5-position and an oxido group at the 1-position of the quinoline ring

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

One of the most significant applications of 5-Methoxyquinolin-1-ium-1-olate is its antimicrobial properties. Research indicates that quinoline derivatives, including 5-Methoxyquinolin-1-ium-1-olate, exhibit potent activity against multidrug-resistant bacterial strains. For instance, a study highlighted that quinoline derivatives can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . This suggests a promising avenue for developing new antibiotics to combat resistant infections.

Anticancer Properties

The compound also shows potential in cancer treatment. In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells, such as breast cancer cell lines (MCF-7), with IC50 values indicating significant inhibitory effects . The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival, making it a candidate for further development as an anticancer agent.

Anti-HIV Activity

5-Methoxyquinolin-1-ium-1-olate has been studied for its anti-HIV properties. Specific derivatives have shown effectiveness against HIV strains by inhibiting the integrase enzyme, crucial for viral replication . The evaluation of these compounds in cell lines has revealed promising results, warranting further exploration into their therapeutic potential against HIV.

Microbiological Applications

Antifungal Activity

In addition to antibacterial properties, research has indicated that quinoline derivatives possess antifungal activity. Studies have shown effectiveness against various fungal strains, suggesting that 5-Methoxyquinolin-1-ium-1-olate could be developed into antifungal agents .

Organic Buffering Agent

5-Methoxyquinolin-1-ium-1-olate is utilized as a non-ionic organic buffering agent in biological systems. It helps maintain pH levels within a range conducive for cell culture applications (pH 6–8.5) . This property is essential in various laboratory settings where precise pH control is critical for experimental consistency and reliability.

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

The primary target of 5-Methoxyquinoline 1-oxide is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .

Mode of Action

5-Methoxyquinoline 1-oxide interacts with EZH2, inhibiting its function. This interaction results in a decrease in the global H3K27me3 level in cells . The compound has been found to display an IC50 value of 1.2 μM against EZH2 .

Biochemical Pathways

The inhibition of ezh2 can affect various cellular processes, as ezh2 is involved in the methylation of histone h3, a process crucial for gene expression regulation .

Pharmacokinetics

The compound’s interaction with ezh2 and its subsequent effects on cellular processes suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .

Result of Action

The inhibition of EZH2 by 5-Methoxyquinoline 1-oxide leads to a decrease in the global H3K27me3 level in cells . This can result in the derepression of genes that were previously silenced by EZH2, potentially leading to various cellular effects. The compound also shows good anti-viability activities against two tumor cell lines .

Action Environment

Like other quinoline derivatives, it may be influenced by factors such as ph, temperature, and the presence of other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinolin-1-ium-1-olate typically involves the oxidation of 5-methoxyquinoline. One common method is the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of 5-Methoxyquinolin-1-ium-1-olate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxyquinolin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Peracids like peracetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Methoxyquinoline.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxyquinoline N-oxide: Similar structure with the methoxy group at the 6-position.

8-Hydroxyquinoline N-oxide: Contains a hydroxyl group at the 8-position instead of a methoxy group.

Uniqueness

5-Methoxyquinolin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the oxido group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

5-Methoxyquinolin-1-ium-1-olate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their biological properties, including antibacterial, antiviral, and anticancer activities. The specific compound 5-Methoxyquinolin-1-ium-1-olate belongs to this class and exhibits promising pharmacological effects.

Antimicrobial Activity

Mechanism of Action : Quinoline derivatives, including 5-Methoxyquinolin-1-ium-1-olate, have demonstrated significant antimicrobial activity against various pathogens. They inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis. This mechanism has been shown to be effective against drug-resistant strains such as MRSA and VRE .

Minimum Inhibitory Concentration (MIC) : Studies have reported the MIC values for various quinoline derivatives. For instance, certain derivatives exhibit MIC values lower than standard antibiotics like ciprofloxacin, indicating their potential as effective antibacterial agents .

| Compound | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Methoxyquinolin-1-ium-1-olate | MRSA | 8 | |

| 5-Methoxyquinolin-1-ium-1-olate | E. coli (NDM-1) | 4 | |

| Ciprofloxacin | MRSA | 16 |

Antiviral Activity

Research has indicated that quinoline derivatives can also exhibit antiviral properties. For example, some compounds in this class have shown activity against HIV by inhibiting the integrase enzyme . The structure of 5-Methoxyquinolin-1-ium-1-olate suggests it may share similar antiviral mechanisms.

Anticancer Properties

Cell Line Studies : The anticancer potential of quinoline derivatives has been evaluated in various cancer cell lines. For instance, studies on breast cancer cell lines (MDA-MB468, MDA-MB231) revealed that certain quinoline analogs enhanced the cytotoxic effects of conventional chemotherapeutics .

Combination Therapy : The use of 5-Methoxyquinolin-1-ium-1-olate in combination with Akt inhibitors has shown promising results in sensitizing cancer cells to treatment, suggesting a potential role in combination therapy strategies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinoline derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of quinoline derivatives exhibited varying degrees of antibacterial activity against common pathogens. The results indicated that modifications to the quinoline structure could enhance efficacy against resistant strains .

- Antiviral Activity Against HIV : A specific study evaluated several quinoline derivatives for their ability to inhibit HIV replication in vitro. The findings suggested that structural modifications could lead to improved antiviral activity .

- Cytotoxic Effects on Cancer Cells : Research involving the combination of quinoline derivatives with existing cancer therapies showed enhanced cytotoxicity in breast cancer cell lines compared to treatments alone .

Propiedades

IUPAC Name |

5-methoxy-1-oxidoquinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUCNALOFASLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=[N+]2[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.